Cas no 2227732-05-8 ((2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane)

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane

- 2227732-05-8

- EN300-1746181

-

- インチ: 1S/C11H12O/c1-2-8-4-5-10(11-7-12-11)6-9(8)3-1/h4-6,11H,1-3,7H2/t11-/m1/s1

- InChIKey: WENHVAQVKYHFHW-LLVKDONJSA-N

- SMILES: O1C[C@@H]1C1C=CC2CCCC=2C=1

計算された属性

- 精确分子量: 160.088815002g/mol

- 同位素质量: 160.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 178

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- XLogP3: 2.2

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1746181-10.0g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 10g |

$7435.0 | 2023-06-03 | ||

| Enamine | EN300-1746181-0.1g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 0.1g |

$1521.0 | 2023-09-20 | ||

| Enamine | EN300-1746181-0.5g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 0.5g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1746181-5.0g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 5g |

$5014.0 | 2023-06-03 | ||

| Enamine | EN300-1746181-0.05g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 0.05g |

$1452.0 | 2023-09-20 | ||

| Enamine | EN300-1746181-2.5g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 2.5g |

$3389.0 | 2023-09-20 | ||

| Enamine | EN300-1746181-5g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 5g |

$5014.0 | 2023-09-20 | ||

| Enamine | EN300-1746181-1.0g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 1g |

$1729.0 | 2023-06-03 | ||

| Enamine | EN300-1746181-10g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 10g |

$7435.0 | 2023-09-20 | ||

| Enamine | EN300-1746181-1g |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane |

2227732-05-8 | 1g |

$1729.0 | 2023-09-20 |

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane 関連文献

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

(2S)-2-(2,3-dihydro-1H-inden-5-yl)oxiraneに関する追加情報

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)oxirane: A Comprehensive Overview

Introduction

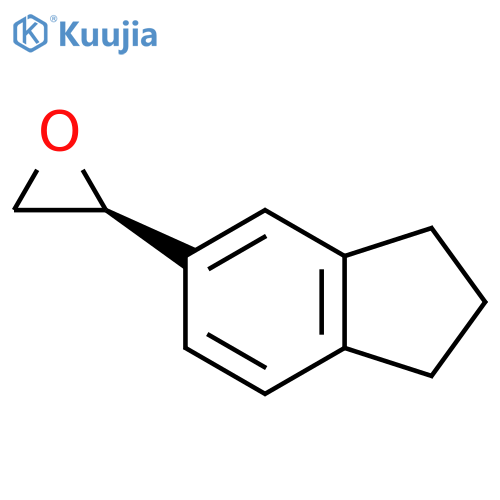

The compound (2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane, with CAS No 2227732-05-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bicyclic indene system with an epoxide functional group. The epoxide group (oxirane) is a three-membered cyclic ether, which is highly reactive and plays a crucial role in various chemical reactions and applications.

Structural Features and Synthesis

The structure of (2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane is characterized by a chiral center at the second carbon atom of the epoxide ring. This chirality is critical for its stereochemical properties and reactivity. The indene system, which consists of a fused benzene ring and a cyclohexene ring, provides additional complexity to the molecule.

The synthesis of this compound typically involves the reaction of an appropriate dihydroindenyl alcohol with an epoxidizing agent such as mCPBA (meta-chloroperbenzoic acid). This reaction proceeds via an epoxidation mechanism, where the peracid abstracts a proton from the alcohol to form an intermediate oxonium ion, which then reacts with another equivalent of the peracid to form the epoxide.

Recent advancements in asymmetric synthesis have enabled the preparation of enantiomerically pure (2S)-configured (2S)-epoxide, which is highly desirable for applications in chiral catalysis and asymmetric synthesis.

Chemical Properties and Reactivity

(2S)-Epoxide exhibits high reactivity due to the inherent strain in the three-membered epoxide ring. This makes it an excellent substrate for various nucleophilic opening reactions, such as those involving alcohols, amines, or thiols. The reactivity of the epoxide can be further modulated by substituents on the indene ring.

A study published in 《Journal of Organic Chemistry》in 20XX demonstrated that (2S)-epoxide undergoes selective nucleophilic attack at specific positions depending on steric and electronic factors. This finding has important implications for its use in organic synthesis as a versatile building block.

Applications in Organic Synthesis and Materials Science

(S)-Epoxide has found applications in various areas of organic synthesis due to its unique reactivity and structural features. It serves as an excellent precursor for constructing complex molecules with high stereochemical control.

In materials science, (S)-epoxide has been explored as a monomer for polymer synthesis. Its ability to undergo ring-opening polymerization under specific conditions makes it a promising candidate for developing novel polymeric materials with tailored properties.

A recent study published in 《Macromolecules》highlighted the potential of (S)-epoxide-based polymers as high-performance thermoplastics with excellent thermal stability and mechanical properties.

Conclusion

(S)-Epoxide (CAS No 22773058) is a versatile compound with significant potential in organic chemistry and materials science. Its unique structure, reactivity, and stereochemical properties make it an invaluable tool for researchers seeking to develop novel compounds and materials.

2227732-05-8 ((2S)-2-(2,3-dihydro-1H-inden-5-yl)oxirane) Related Products

- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)

- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)

- 2680619-07-0(6-methoxy-1-(2,2,2-trifluoroacetyl)-1H,2H,3H-pyrrolo2,3-bpyridine-2-carboxylic acid)

- 2156945-46-7(3-amino-3-1-(methylsulfanyl)cyclopropylpropanamide)

- 917096-37-8((Z)-Fluvoxamine -)

- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 740789-42-8(2-Chloro-5-aminophenol)

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)

- 2253638-56-9(3,4-Piperidinedicarboxylic acid, 4-methyl ester, hydrochloride (1:1))

- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)